molecular formula C10H14O2 B2609905 Methyl 4-ethynylcyclohexane-1-carboxylate CAS No. 1254116-41-0

Methyl 4-ethynylcyclohexane-1-carboxylate

Cat. No.: B2609905
CAS No.: 1254116-41-0
M. Wt: 166.22
InChI Key: YSLFRGJPOUEGCG-UHFFFAOYSA-N
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Description

Methyl 4-ethynylcyclohexane-1-carboxylate: is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol It is a derivative of cyclohexane, featuring an ethynyl group at the 4-position and a carboxylate ester at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethynylcyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the ethynyl and carboxylate groups.

    Carboxylation: The carboxylate group is introduced through a reaction with carbon dioxide in the presence of a base, followed by esterification with methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-ethynylcyclohexane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in substitution reactions, where the ethynyl group can be replaced by other functional groups through reactions with halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: Methyl 4-ethynylcyclohexane-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used to study the effects of ethynyl and carboxylate groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific biological activities.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-ethynylcyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the carboxylate ester can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can affect various biological pathways and molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

    Methyl 4-ethynylbenzoate: Similar structure but with a benzene ring instead of a cyclohexane ring.

    Ethyl 4-ethynylcyclohexane-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-propynylcyclohexane-1-carboxylate: Similar structure but with a propynyl group instead of an ethynyl group.

Uniqueness: Methyl 4-ethynylcyclohexane-1-carboxylate is unique due to the combination of the ethynyl group and the cyclohexane ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 4-ethynylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,8-9H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLFRGJPOUEGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254116-41-0
Record name methyl 4-ethynylcyclohexane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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